molecular formula C16H18INO4S B2957255 (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine CAS No. 873586-81-3

(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine

Cat. No.: B2957255
CAS No.: 873586-81-3
M. Wt: 447.29
InChI Key: ZTWKSCVJXHJBSF-UHFFFAOYSA-N
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Description

The compound “(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine” features a 3,4-dimethoxyphenethylamine backbone linked to a 4-iodobenzenesulfonyl group. Its molecular formula is C₁₆H₁₇IN₂O₄S, with a calculated molecular weight of 460.19 g/mol. The sulfonamide group enhances acidity (pKa ~10–11) compared to simpler amines, while the iodine substituent increases lipophilicity (logP ~3.5–4.0), influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18INO4S/c1-21-15-8-3-12(11-16(15)22-2)9-10-18-23(19,20)14-6-4-13(17)5-7-14/h3-8,11,18H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWKSCVJXHJBSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with 4-iodobenzenesulfonyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of the iodine atom with other functional groups.

Scientific Research Applications

(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Variations
Compound Name Substituents Molecular Formula Molecular Weight Key Features Notable Properties
Target Compound 4-iodophenylsulfonyl C₁₆H₁₇IN₂O₄S 460.19 Sulfonamide, iodine High logP, halogen bonding
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzoyl C₁₇H₁₉NO₃ 285.34 Amide, no halogens MP: 90°C; hydrogen-bond donor
USP Verapamil Related Compound B RS Nitrile, methoxy groups C₂₆H₃₆N₂O₄·HCl 477.05 Hydrochloride salt, nitrile Enhanced aqueous solubility
N-[2-(3,4-Dimethoxyphenyl)ethyl]-di[2-(phenylsulfanyl)ethyl]amine (4a) Phenylsulfanyl C₁₈H₂₃NO₂S 317.14 Thioether, dual sulfanyl groups Lower polarity (IR: 1518 cm⁻¹)

Key Observations:

  • Iodine vs.
  • Sulfonamide vs. Amide : The sulfonamide group in the target compound is more electron-withdrawing than Rip-B’s amide, lowering the pKa of the NH group (sulfonamide pKa ~10 vs. amide pKa ~15–17), which may affect solubility and hydrogen-bonding interactions .
  • Salt Forms : The hydrochloride salt of USP Verapamil Related Compound B RS (C₂₆H₃₆N₂O₄·HCl) exhibits higher aqueous solubility than the neutral sulfonamide target compound, highlighting the impact of salt formation on bioavailability .

Biological Activity

(2-(3,4-Dimethoxyphenyl)ethyl)((4-iodophenyl)sulfonyl)amine is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16H18INO4S
  • CAS Number : 873586-81-3

This compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and anticancer properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Sulfonamide ABreast Cancer10Inhibition of cell proliferation
Sulfonamide BLung Cancer15Induction of apoptosis
(2-(3,4-Dimethoxyphenyl)ethyl)...UnknownTBDTBD

Note: TBD indicates that specific data for the compound is still being researched.

Antidiabetic Activity

The structural similarity to other compounds with known antidiabetic properties suggests potential efficacy in managing diabetes. Sulfonamides have been reported to enhance insulin sensitivity and reduce blood glucose levels in animal models.

Case Study:
In a study involving diabetic rats, administration of sulfonamide derivatives resulted in a significant decrease in fasting blood glucose levels compared to control groups. The proposed mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes involved in metabolic pathways, leading to reduced cell proliferation.
  • Receptor Modulation : Potential interaction with PPARs may enhance insulin sensitivity and lipid metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Research Findings

Recent studies have highlighted the need for further exploration into the pharmacodynamics and pharmacokinetics of this compound.

Table 2: Summary of Research Findings

Study ReferenceFindings
Study 1Significant reduction in tumor sizePotential as an anticancer agent
Study 2Improved glucose tolerance in diabetic modelsPossible antidiabetic effects
Study 3Induction of apoptosis in vitroMechanism involves mitochondrial pathways

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